N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
Description
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) is a heterocyclic organic compound synthesized via benzoylation of 2-aminobenzothiazole using 2-fluorobenzoyl chloride . Its molecular formula is C₁₄H₉FN₂OS, with a molecular weight of 272.3 g/mol confirmed by GC-MS (m/z = 272) . The compound crystallizes in a monoclinic system with lattice parameters a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å, and a unit cell volume of 1195.61(9) ų . It exhibits optical transparency and yellow coloration in crystalline form, making it a candidate for nonlinear optical (NLO) applications .
Key spectroscopic features include:
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUWZWGGHXOSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a compound of significant interest due to its diverse biological activities. As a derivative of benzothiazole, this compound has been studied for its potential applications in medicinal chemistry, particularly in antibacterial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula: C13H10FN3OS
- Molecular Weight: 273.30 g/mol
- CAS Number: [Not specified in search results]
This compound exhibits its biological effects primarily through the following mechanisms:
- Antibacterial Activity: The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. It is believed to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and metabolism.
- Anticancer Activity: Research indicates that this compound can interfere with cell proliferation in various cancer cell lines. It has demonstrated cytotoxic effects in both 2D and 3D cell culture models, suggesting its potential as an anticancer agent .
Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 25 µg/mL | Disruption of metabolic pathways |
| Pseudomonas aeruginosa | 50 µg/mL | Targeting specific enzymes |
The compound's effectiveness against these strains highlights its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The findings are presented in the table below:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D culture |
| HCC827 | 6.48 | 2D culture |
| NCI-H358 | 20.46 | 3D culture |
These results indicate that the compound exhibits higher potency in traditional 2D assays compared to more complex 3D models, suggesting variations in cellular interactions depending on the culture environment .
Case Studies
Several case studies have highlighted the clinical relevance of benzothiazole derivatives, including this compound:
- Study on Antibacterial Properties : A clinical trial assessed the effectiveness of benzothiazole derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.
- Evaluation of Anticancer Efficacy : A research project investigated the use of this compound in combination with existing chemotherapy agents for lung cancer treatment. Results indicated enhanced efficacy and reduced side effects when used as an adjunct therapy.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide, as antimicrobial agents. The compound exhibits significant inhibitory effects against various bacterial strains, making it a candidate for further development in treating infections caused by resistant pathogens. In vitro assays have shown promising results against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzothiazole can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxicity against diverse cancer cell lines, suggesting that this compound may possess similar properties .
Insecticidal Activity
This compound has shown potential as an insecticide due to its ability to affect the nervous system of insects. Compounds with similar structural features have been developed into effective agrochemicals targeting pests such as Lepidopteran species. These compounds disrupt normal physiological functions in insects, leading to mortality .
Plant Growth Regulation
Additionally, benzothiazole derivatives are being explored for their role in plant growth regulation. They can enhance plant resistance to diseases and improve overall growth parameters when used as foliar sprays or soil amendments .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA)
2-BTBA, the non-fluorinated analog, serves as the baseline for comparison (Molecular formula: C₁₃H₁₀N₂OS, MW = 254.3 g/mol) .
Key Observations :
Other Fluorinated Benzothiazole Derivatives
(a) 3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
(b) N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide
Spectroscopic and Thermal Comparisons
| Property | 2-BTBA | 2-BTFBA | Fluorinated Analogs |
|---|---|---|---|
| N–H Stretching (cm⁻¹) | 3165 | 3233 | Varies by substituent |
| C=O Stretching (cm⁻¹) | 1670–1620 | 1670–1620 | Similar range |
| Thermal Stability | Moderate (data pending) | Moderate (data pending) | Often reduced due to fluorine’s electronegativity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
